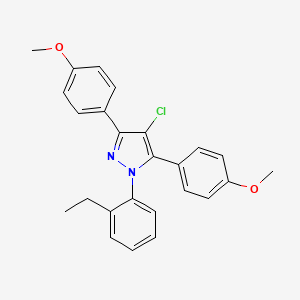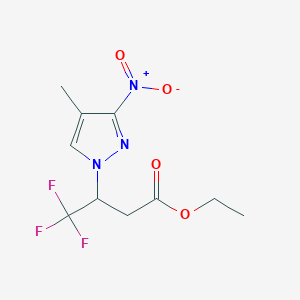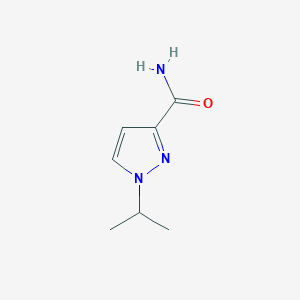![molecular formula C21H17ClN4O6 B14923961 (1E)-1-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14923961.png)
(1E)-1-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2,4-dinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxybenzaldehyde moiety, and a dinitrophenylhydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde: This intermediate can be synthesized through the reaction of 3-chlorobenzyl chloride with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate.
Formation of the Hydrazone: The final compound is obtained by reacting 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde with 2,4-dinitrophenylhydrazine under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in the dinitrophenylhydrazone moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 4-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid
Reduction: 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-diaminophenyl)hydrazone
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features, such as the dinitrophenylhydrazone group, may allow it to interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
- 4-[(3-Chlorobenzyl)oxy]benzoic acid
- 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is unique due to the presence of the dinitrophenylhydrazone group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C21H17ClN4O6 |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H17ClN4O6/c1-31-21-10-14(5-8-20(21)32-13-15-3-2-4-16(22)9-15)12-23-24-18-7-6-17(25(27)28)11-19(18)26(29)30/h2-12,24H,13H2,1H3/b23-12+ |
InChI Key |
ZGPBQGLISAFNCZ-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14923880.png)
![4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14923887.png)

![N'-[(1E)-1-(3-methylphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14923902.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14923910.png)

![4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14923927.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14923945.png)

![3-cyclopropyl-6-ethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14923959.png)
![3-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B14923964.png)
![ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B14923969.png)
![methyl 5-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B14923973.png)
